Nicotine bitartrate

Solid-state stability Toxicology NIEHS

Nicotine bitartrate dihydrate (CAS 6019-06-3) is the sole USP compendial reference standard for all nicotine identity, assay, and impurity testing. Unlike freebase nicotine, polacrilex, or benzoate salts, only the bitartrate provides defined 32.56% w/w freebase stoichiometry, NTP-validated crystalline stability, and a ~2-fold pharmacokinetic advantage over polacrilex in NRT lozenges. These attributes make it non-interchangeable for USP monograph compliance, nAChR pharmacological benchmarking (Ki α4β2: 11.1 nM), and regulatory toxicology requiring stable, reproducible dosing. Specify this salt to ensure analytical validity.

Molecular Formula C18H30N2O14
Molecular Weight 498.4 g/mol
CAS No. 6019-06-3
Cat. No. B016369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotine bitartrate
CAS6019-06-3
Synonyms3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate Hydrate;  _x000B_Nicotine Tartrate Dihydrate;  (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine (2R,3R)-2,3-Dihydroxybutanedioate Dihydrate;  (S)-3-(1-methyl-2-pyrrolidinyl)pyridine [R-(R*,R*)
Molecular FormulaC18H30N2O14
Molecular Weight498.4 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O
InChIInChI=1S/C10H14N2.2C4H6O6.2H2O/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10;;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);2*1H2
InChIKeyLDMPZNTVIGIREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes400 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: very good

Nicotine Bitartrate (CAS 6019-06-3): Sourcing the Reference-Standard Salt Form of (–)-Nicotine for Regulated Pharmaceutical Research and Product Development


Nicotine bitartrate (CAS 6019-06-3), typically supplied as the crystalline dihydrate (NBD), is the protonated ditartrate salt of the naturally occurring alkaloid (–)-nicotine, isolated from Nicotiana spp. . With a molecular formula of C₁₀H₁₄N₂·2C₄H₆O₆·2H₂O and a monoisotopic mass of 498.2 g/mol, NBD serves as the prototypic agonist at nicotinic acetylcholine receptors (nAChRs). It is distinguished from the free base by its solid-state handling characteristics, high aqueous solubility, and defined stoichiometric nicotine content (32.56% freebase equivalent) [1]. As the reference standard specified by the United States Pharmacopeia (USP) for all nicotine assay and purity tests, it is the definitive analytical and formulation benchmark for the entire nicotine product class [2].

Why Generic Substitution Fails for Nicotine Bitartrate: Physicochemical Stability, Stoichiometric Reliability, and Bioavailability Drive Specification-Level Selection


Nicotine bitartrate is not a commodity nicotine salt that can be interchanged freely with freebase nicotine, nicotine polacrilex, or other nicotine salts such as nicotine benzoate or salicylate. The selection of the bitartrate salt is mandated by its unique combination of regulatory compendial recognition, solid-state stability, defined stoichiometry, and formulation-dependent bioavailability. For example, the USP monograph explicitly designates nicotine bitartrate dihydrate as the reference standard for all nicotine-related assay procedures, a role that no other nicotine salt can fulfill [1]. Furthermore, the National Toxicology Program (NTP) selected NBD over freebase (–)-nicotine for chronic toxicity studies precisely because it is ‘more stable than pure freebase (–)-nicotine’ [2]. The following evidence guide provides quantitative justification for why procurement decisions in pharmaceutical research, toxicology, and analytical chemistry must be based on this specific salt form and not on generic nicotine alternatives.

Quantitative Differential Evidence for Nicotine Bitartrate Dihydrate vs. Freebase Nicotine, Nicotine Polacrilex, and Other Nicotine Salts


Superior Solid-State Stability vs. Freebase Nicotine: NIEHS Study Selection Criterion

The National Institute of Environmental Health Sciences (NIEHS) explicitly selected nicotine bitartrate dihydrate (NBD) over freebase (–)-nicotine as the test article for rodent toxicity studies because NBD is ‘more stable than pure freebase (–)-nicotine’ [1]. Freebase nicotine is a hygroscopic, oxidatively labile liquid that degrades upon exposure to air and light, resulting in a progressive loss of purity and the formation of chromophoric degradation products that compromise analytical quantification . The crystalline NBD salt, by contrast, was subject to rigorous identity, purity, and stability verification (IR, ¹H/¹³C NMR, HPLC/MS, elemental analysis) and was confirmed to remain within specification when sealed and stored at ambient room temperature with desiccant [2].

Solid-state stability Toxicology NIEHS Freebase nicotine Pre-formulation

Comparable Systemic Exposure to Freebase Nicotine with a Defined Salt Stoichiometry

A head-to-head gavage toxicokinetic study in male and female Sprague Dawley rats compared freebase (–)-nicotine and nicotine bitartrate dihydrate, each administered at 0.5 mg/kg. Mean toxicokinetic parameters, including systemic exposure metrics, were similar between the two forms [1]. The only difference exceeding twofold was the terminal half-life in female rats, which was approximately 2.1-fold longer following NBD administration (3.82 vs. 1.83 hours) [1]. Critically, NBD is a precisely defined salt with a freebase nicotine content of exactly 32.56% of its monoisotopic mass, which enables accurate and reproducible dosing for preclinical studies [2].

Toxicokinetics Bioequivalence Salt stoichiometry Gavage dosing Sprague Dawley rats

Higher Relative Bioavailability vs. Nicotine Polacrilex: Nicotinell 1 mg Lozenge Bioequivalent to 2 mg Polacrilex Gum

In three randomized crossover pharmacokinetic trials, the 1 mg Nicotinell lozenge (nicotine bitartrate dihydrate) was demonstrated to be bioequivalent to a 2 mg nicotine polacrilex gum, as evidenced by statistically comparable tmax, Cmax, and AUC values [1]. The 2 mg Nicotinell lozenge delivered systemic nicotine exposure intermediate between 2 mg and 4 mg polacrilex gum. This translates to an approximately twofold higher relative nicotine bioavailability for the bitartrate lozenge compared to polacrilex gum on a per-milligram-labeled-dose basis [1]. The established exposure ranking was: 4 mg polacrilex gum > 2 mg Nicotinell lozenge > 1 mg Nicotinell lozenge = 2 mg polacrilex gum [1].

Bioavailability Nicotine replacement therapy (NRT) Nicotine polacrilex Pharmacokinetics Crossover study

Defined Receptor Binding Affinity Profile Establishes (–)-Nicotine Bitartrate as the Class Reference Agonist for nAChR Subtype Selectivity Studies

The (–)-nicotine enantiomer in the bitartrate salt binds to human neuronal nicotinic acetylcholine receptors with defined subtype affinities: Ki = 11.1 nM at α4β2 nAChRs and Ki = 481 nM at α3β4 nAChRs . This approximately 43-fold selectivity for the α4β2 subtype over α3β4 provides a quantitative benchmark against which partial agonists (varenicline, cytisine) and other nicotinic ligands can be calibrated [1][2]. Unlike racemic nicotine salts or nornicotine derivatives, the (–)-enantiomer in the bitartrate salt ensures stereochemically defined pharmacology consistent with the natural ligand .

nAChR binding affinity α4β2 α3β4 Nicotinic receptor Reference agonist

Compendial-Grade Purity Specification: USP ≤1.0% Total Impurities and Defined pH for Aqueous Formulation

The USP monograph for nicotine, which uses nicotine bitartrate dihydrate as the reference standard, sets a purity specification of 99.0–101.0% C₁₀H₁₄N₂ on an anhydrous basis, with total chromatographic impurities not exceeding 1.0% and no single impurity exceeding 0.5% [1]. Commercially available nicotine bitartrate dihydrate meets or exceeds this specification (≥98% by HPLC; 99.9% purity available from specialist suppliers) . The saturated aqueous solution has a defined pH of 3.18 (10% aq. soln., lit.), and the compound is freely soluble in water (50 mg/mL) and alcohol . This combination of high purity, defined acidic pH, and aqueous solubility distinguishes the bitartrate salt from nicotine polacrilex (a resin complex without a defined small-molecule purity specification) and from freebase nicotine (immiscible with water, pH ~8–9) [2].

USP monograph Purity specification pH specification Quality control Aqueous solubility

Clinical Head-to-Head Oral Mucosal Safety Comparison: Nicotine Bitartrate Lozenge vs. Nicotine Polacrilex Lozenge

A randomized, parallel-group, assessor-blind Phase 1 clinical study (NCT03087786) was specifically designed to evaluate the oral mucosal health effects of nicotine bitartrate 4 mg mint lozenge relative to Nicorette (nicotine polacrilex) 4 mg mint lozenge after 3 weeks of use in healthy adult smokers motivated to quit [1]. The study directly compared the test product (bitartrate) against the reference listed product (polacrilex) for safety and tolerability endpoints in the same subject population, same dose strength, and same dosage form (mint lozenge) [1].

Oral mucosal safety Nicotine polacrilex Clinical trial Tolerability Lozenge

Validated Application Scenarios for Nicotine Bitartrate Dihydrate Based on Quantitative Differential Evidence


GLP Toxicology and Carcinogenicity Studies Requiring Multi-Year Stability and Reproducible Dosing

Regulatory toxicology programs following NIEHS/NTP protocols should specify nicotine bitartrate dihydrate as the exclusive nicotine source. As demonstrated by the NTP's selection rationale, NBD is the only nicotine form documented to remain chemically stable as a solid powder with defined stoichiometry over extended study durations, enabling precise dose preparation by simple dissolution in drinking water, while freebase nicotine requires complex handling under inert gas and degrades measurably even at moderate temperatures [1][2].

Oral Dissolving Dosage Form Development (Lozenges, Films, Sublingual Tablets) Targeting Superior Bioavailability vs. Polacrilex Gum

Formulators developing nicotine replacement therapy (NRT) oral dosage forms should select nicotine bitartrate dihydrate based on its demonstrated pharmacokinetic advantage: 1 mg of nicotine bitartrate in a lozenge delivers systemic nicotine exposure equivalent to 2 mg of nicotine polacrilex in gum [3]. This ~2-fold bioavailability advantage allows for dose reduction while maintaining therapeutic nicotine levels, reducing excipient load, and potentially improving patient compliance, as confirmed by randomized crossover PK studies [3].

Nicotinic Acetylcholine Receptor Pharmacology: Reference Full Agonist for Subtype Selectivity Screening Panels

In vitro pharmacology laboratories screening novel nicotinic ligands should use (–)-nicotine bitartrate as the reference full agonist. Its precisely defined Ki values for α4β2 (11.1 nM) and α3β4 (481 nM) nAChRs provide a quantitative benchmark for calibrating compound selectivity, distinguishing full agonists from partial agonists such as varenicline (Ki = 0.11 nM at α4β2) and cytisine (Ki ≈ 2 nM at α4β2) [4]. The stereochemical purity of the (–)-enantiomer in the bitartrate salt ensures pharmacological fidelity to the natural ligand.

USP Compendial Compliance and ANDA Reference Standard for Nicotine-Containing Drug Products

Any analytical laboratory or pharmaceutical manufacturer performing USP monograph testing for nicotine-containing drug products must procure USP Nicotine Bitartrate Dihydrate RS as the reference standard. The USP explicitly designates this salt form for preparation of standard solutions used in assay, identification, performance testing, and impurity analysis [5]. No other nicotine salt (polacrilex, benzoate, salicylate) fulfills this compendial role. The defined purity specification (99.0–101.0% C₁₀H₁₄N₂ on an anhydrous basis) and impurity limits (≤1.0% total, ≤0.5% single impurity) are enforceable only against this reference standard [5].

Quote Request

Request a Quote for Nicotine bitartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.